molecular formula C22H24N4O2 B12247973 2-Ethoxy-1-{4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethan-1-one

2-Ethoxy-1-{4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethan-1-one

Cat. No.: B12247973
M. Wt: 376.5 g/mol
InChI Key: MOEWTRXUHMGVQC-UHFFFAOYSA-N
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Description

2-Ethoxy-1-{4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a unique structure combining a naphthyridine ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-{4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethan-1-one typically involves multi-step organic reactionsThe final step involves the ethoxylation of the ethanone moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to facilitate large-scale synthesis. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-{4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

2-Ethoxy-1-{4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-{4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(pyridin-4-yl)ethan-1-one
  • 2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone
  • 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone
  • 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone

Uniqueness

2-Ethoxy-1-{4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidin-1-yl}ethan-1-one is unique due to its combination of a naphthyridine ring, a pyridine ring, and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

2-ethoxy-1-[4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C22H24N4O2/c1-2-28-15-21(27)26-11-7-17(8-12-26)20-4-3-18-13-19(14-24-22(18)25-20)16-5-9-23-10-6-16/h3-6,9-10,13-14,17H,2,7-8,11-12,15H2,1H3

InChI Key

MOEWTRXUHMGVQC-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)N1CCC(CC1)C2=NC3=NC=C(C=C3C=C2)C4=CC=NC=C4

Origin of Product

United States

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